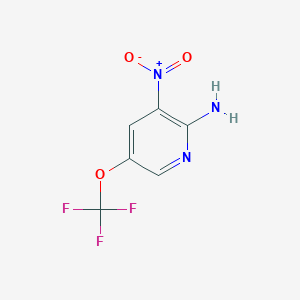
3-Nitro-5-(trifluoromethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3N3O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine typically involves the nitration of 5-(trifluoromethoxy)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states or functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-5-(trifluoromethoxy)pyridin-2-amine.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
3-Nitro-5-(trifluoromethoxy)pyridin-2-amine has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving nitro and trifluoromethoxy groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Nitro-5-(trifluoromethyl)pyridin-2-amine
- 3-Nitro-5-(trifluoromethyl)-2-pyridinol
- 5-Nitro-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
3-Nitro-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group provides enhanced metabolic stability and lipophilicity compared to the trifluoromethyl group, making it a valuable compound in drug design and development .
Propriétés
Formule moléculaire |
C6H4F3N3O3 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
3-nitro-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4F3N3O3/c7-6(8,9)15-3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11) |
Clé InChI |
KLFCBOAPFXFLMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)



![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)

![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)





